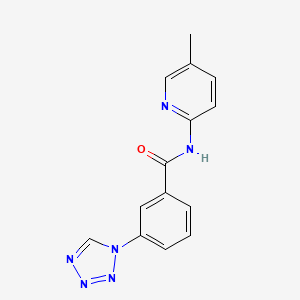
N-(5-methyl-2-pyridinyl)-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2-pyridinyl)-3-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of a specific protein kinase, known as PIM1, which has been implicated in the development of various types of cancer.
Wirkmechanismus
N-(5-methyl-2-pyridinyl)-3-(1H-tetrazol-1-yl)benzamide inhibits PIM1 kinase activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate proteins, which are involved in various cellular processes such as cell proliferation, survival, and differentiation. Inhibition of PIM1 kinase activity by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models of cancer, including leukemia, lymphoma, and prostate cancer. In addition to its antitumor activity, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. These effects are thought to be mediated by the inhibition of PIM1 kinase activity, which plays a role in various cellular processes involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-methyl-2-pyridinyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its potent inhibitory activity against PIM1 kinase, which allows for the study of the role of this enzyme in various cellular processes. However, one limitation of using this compound is its potential off-target effects, as it may inhibit other kinases that share structural similarity with PIM1. Therefore, it is important to use appropriate controls and confirm the specificity of this compound for PIM1 kinase in lab experiments.
Zukünftige Richtungen
Future research on N-(5-methyl-2-pyridinyl)-3-(1H-tetrazol-1-yl)benzamide could focus on the development of more potent and selective inhibitors of PIM1 kinase, as well as the study of the role of this enzyme in various types of cancer and other diseases. In addition, the potential use of this compound as a therapeutic agent in cancer and other diseases could be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(5-methyl-2-pyridinyl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminobenzoic acid to form the amide intermediate, which is further reacted with sodium azide to form the tetrazole ring. The final product, this compound, is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2-pyridinyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied in the field of medicinal chemistry due to its potent inhibitory activity against PIM1 kinase. PIM1 is a serine/threonine kinase that has been implicated in the development of various types of cancer, including leukemia, lymphoma, and prostate cancer. Inhibition of PIM1 kinase activity has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-10-5-6-13(15-8-10)17-14(21)11-3-2-4-12(7-11)20-9-16-18-19-20/h2-9H,1H3,(H,15,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDWEQWCMQJBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4994153.png)
![N-(3,4-difluorobenzyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4994163.png)

![11-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4994174.png)
![1-(3-chlorophenyl)-4-[4-(hexyloxy)benzyl]piperazine](/img/structure/B4994185.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4994198.png)
![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B4994212.png)
![N-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4994219.png)
![N-benzyl-4-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethoxy)benzamide](/img/structure/B4994224.png)

![1-[(10-chloro-9-anthryl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4994242.png)
![1,1'-[2,2-propanediylbis(4,1-phenyleneoxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4994247.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-methoxypyridine](/img/structure/B4994276.png)